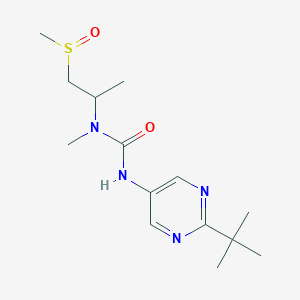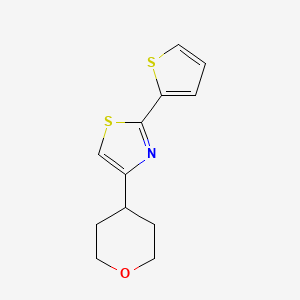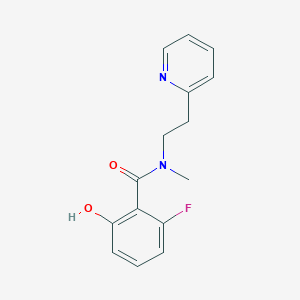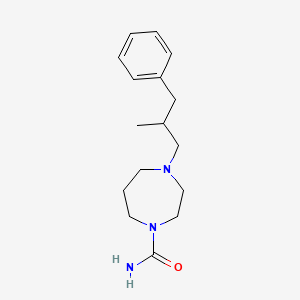![molecular formula C20H26N4O B7633064 3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane, commonly known as EPND, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal applications. EPND is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been found to exhibit potent activity against several diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of EPND is not fully understood. However, studies have suggested that it acts by inhibiting specific enzymes and receptors involved in disease progression. For example, in cancer cells, EPND has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurological disorders, EPND has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, EPND can prevent disease progression and promote cell survival.
Biochemical and Physiological Effects:
EPND has been found to exhibit several biochemical and physiological effects. In cancer cells, EPND has been shown to induce apoptosis, a process of programmed cell death that is essential for maintaining tissue homeostasis. It has also been found to inhibit cell proliferation by arresting the cell cycle at specific checkpoints. In neurological disorders, EPND has been shown to improve cognitive function by increasing the levels of neurotransmitters such as acetylcholine. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of EPND is its potent activity against several diseases. This makes it a potential candidate for the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases. Additionally, EPND has shown low toxicity in animal studies, indicating its potential for use in humans. However, one of the limitations of EPND is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action of EPND and its potential side effects.
未来方向
For research on EPND include further studies to fully understand its mechanism of action, optimization of the synthesis method to increase yield and reduce cost, and clinical trials to evaluate its safety and efficacy in humans. Additionally, EPND can be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Overall, EPND has the potential to be a valuable compound in the development of new drugs for the treatment of several diseases.
合成方法
EPND can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane with 4-pyrazin-2-yloxybenzaldehyde in the presence of a base. The reaction mixture is then heated to a high temperature, and the resulting product is purified using column chromatography. The purity of the synthesized compound can be determined using analytical techniques such as NMR and mass spectrometry.
科学研究应用
EPND has been found to exhibit potent activity against several diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, EPND has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
3-ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-23-12-9-17-5-6-18(15-23)24(17)14-16-3-7-19(8-4-16)25-20-13-21-10-11-22-20/h3-4,7-8,10-11,13,17-18H,2,5-6,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAZVMFVTWCHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CCC(C1)N2CC3=CC=C(C=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
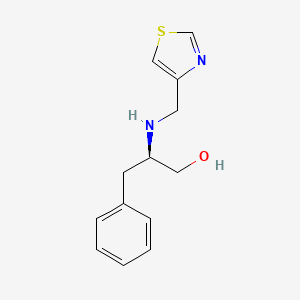
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)
